Unraveling the Molecular Architecture of Scutebarbatine X: A Technical Guide to its Structural Elucidation by NMR and MS
Unraveling the Molecular Architecture of Scutebarbatine X: A Technical Guide to its Structural Elucidation by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata. The determination of its complex molecular structure relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the logical workflow, experimental protocols, and the interpretation of spectroscopic data integral to this process.
The structure of Scutebarbatine X was first reported by Wang et al. in the Chemical & Pharmaceutical Bulletin in 2010.[1] This guide is structured to walk researchers through the typical steps involved in such a structural determination, from isolation to the final assignment of stereochemistry.
Isolation of Scutebarbatine X
Scutebarbatine X is a constituent of the plant Scutellaria barbata D.Don (Lamiaceae), a herb used in traditional medicine. The isolation of this neo-clerodane diterpenoid follows a multi-step chromatographic process designed to separate it from a complex mixture of other phytochemicals.[2][3][4][5][6]
Experimental Protocol: Extraction and Isolation
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Extraction: The dried and powdered aerial parts of Scutellaria barbata are typically extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the components based on their solubility. The diterpenoids, including Scutebarbatine X, are typically enriched in the chloroform or ethyl acetate fraction.
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Column Chromatography: The bioactive fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound. For Scutebarbatine X, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice.[7]
Experimental Protocol: HRESIMS
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is used.
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Sample Preparation: A dilute solution of the purified Scutebarbatine X is prepared in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The high resolution and accuracy of the instrument allow for the determination of the monoisotopic mass with a precision of a few parts per million (ppm).
Data Presentation: Mass Spectrometry Data
| Parameter | Observed Value | Note |
| Molecular Formula | C₂₆H₃₀O₉ | Determined by HRESIMS |
| Monoisotopic Mass | Data to be sourced from primary literature | The exact mass of the most abundant isotope |
| Ion Adduct | [M+Na]⁺ or [M+H]⁺ | The observed ion in the mass spectrum |
Note: The specific HRESIMS data for Scutebarbatine X should be referenced from the primary literature (Wang et al., 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments is employed.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of pure Scutebarbatine X are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
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Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
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1D NMR:
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¹H NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.
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¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are run to determine the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, identifying neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing insights into the relative stereochemistry of the molecule.
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Data Presentation: NMR Spectroscopic Data
Table 1: ¹H-NMR Data for Scutebarbatine X (Note: Data to be sourced from Wang et al., 2010)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C-NMR Data for Scutebarbatine X (Note: Data to be sourced from Wang et al., 2010)
| Position | δC (ppm) | Type |
| ... | ... | ... |
| ... | ... | ... |
Structural Elucidation Workflow
The process of elucidating the structure of Scutebarbatine X is a logical progression from initial characterization to the final detailed structural assignment. This workflow is visualized in the diagram below.
Caption: Workflow for the structural elucidation of Scutebarbatine X.
Signaling Pathways and Logical Relationships
The structural elucidation of a natural product like Scutebarbatine X is a deductive process where different pieces of spectroscopic data provide clues that are logically assembled to reveal the final structure. The diagram below illustrates the relationships between the key spectroscopic experiments and the structural information they provide.
References
- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
